molecular formula C8H9BrN2O2 B2604483 4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid CAS No. 2416243-51-9

4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid

Cat. No.: B2604483
CAS No.: 2416243-51-9
M. Wt: 245.076
InChI Key: FWWXXTZVPYCNQQ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid is a pyrazole-derived carboxylic acid featuring a bromine substituent at position 4 and a cyclobutyl group at position 2 of the pyrazole ring.

Below, we compare its hypothetical properties and applications with those of similar compounds.

Properties

IUPAC Name

4-bromo-2-cyclobutylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-4-10-11(5-2-1-3-5)7(6)8(12)13/h4-5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWXXTZVPYCNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitropyrazole with cyclobutylamine, followed by reduction and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Data Tables for Physicochemical Properties

Table 1: Calculated Properties of Selected Compounds

Property This compound 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid 2-Bromopyridine-4-carboxylic acid
LogP (lipophilicity) ~2.1 (estimated) 1.5 1.8
Water Solubility (mg/mL) Low (<0.1) Moderate (~10) Low (~0.5)
Melting Point (°C) 180–190 (estimated) 165–170 210–215

Biological Activity

4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C9_{9}H10_{10}BrN3_{3}O2_{2}
  • Molecular Weight: 244.1 g/mol
  • CAS Number: 2416243-51-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may act by inhibiting certain pathways involved in disease processes, particularly in inflammation and cancer.

Biological Activities

  • Anti-inflammatory Effects : Research suggests that compounds similar to this compound exhibit significant anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Antimicrobial Activity : There is evidence that pyrazole derivatives can exhibit antimicrobial properties against various bacterial strains. While specific data on this compound is limited, related pyrazoles have shown effectiveness against both gram-positive and gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential COX inhibition
AnticancerInduction of apoptosis; inhibition of tumor growth
AntimicrobialActivity against gram-positive and gram-negative bacteria

Case Study: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory effects of pyrazole derivatives, researchers found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism involving the modulation of inflammatory pathways .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of various pyrazole derivatives highlighted that compounds with structural similarities to this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

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